2-Chloro-3-methylpentanoyl chloride

Description

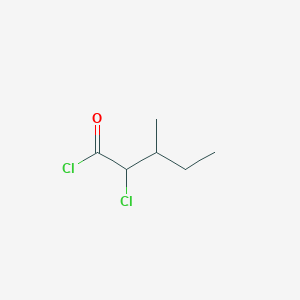

2-Chloro-3-methylpentanoyl chloride is an acyl chloride with the molecular formula C₆H₉Cl₂O and a molecular weight of 177.04 g/mol. Structurally, it features a chlorine atom at the second carbon and a methyl group at the third carbon of the pentanoyl chain (Fig. 1). This compound is a derivative of 2-chloro-3-methylpentanoic acid, where the hydroxyl group is replaced by a reactive chloride moiety. The electron-withdrawing chlorine enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent in organic synthesis. However, the steric bulk of the methyl group at C3 may modulate its reactivity and selectivity .

Key Properties (theoretical):

- Boiling Point: Estimated ~150–170°C (based on analogous acyl chlorides).

- Solubility: Likely soluble in non-polar solvents (e.g., dichloromethane, ethers) but hydrolyzes rapidly in water.

- Reactivity: High due to the electron-withdrawing Cl substituent; prone to nucleophilic acyl substitution.

Properties

IUPAC Name |

2-chloro-3-methylpentanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBCWZCPUJHDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-methylpentanoyl chloride can be synthesized through the chlorination of 3-methylpentanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction is as follows:

3-Methylpentanoic acid+Thionyl chloride→2-Chloro-3-methylpentanoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-3-methylpentanoyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylpentanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or water, leading to the formation of amides, esters, or carboxylic acids, respectively.

Hydrolysis: In the presence of water, 2-Chloro-3-methylpentanoyl chloride hydrolyzes to form 3-methylpentanoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3-methylpentanoyl group into aromatic compounds.

Common Reagents and Conditions:

Amines: React with 2-Chloro-3-methylpentanoyl chloride to form amides under mild conditions.

Alcohols: React to form esters, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.

Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the hydrochloric acid.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

2-Chloro-3-methylpentanoyl chloride is used in various scientific research applications, including:

Organic Synthesis: As a reagent for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Used in the development of new drug candidates by introducing the 3-methylpentanoyl group into bioactive molecules.

Material Science: Employed in the modification of polymers to enhance their properties, such as thermal stability and mechanical strength.

Biological Studies: Utilized in the synthesis of compounds for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylpentanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines or alcohols, through a nucleophilic acyl substitution mechanism. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion and forming the final product.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-Chloro-3-methylpentanoyl Chloride and Analogues

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Reactivity | Applications | Key Distinctions |

|---|---|---|---|---|---|---|

| 2-Chloro-3-methylpentanoyl chloride | Cl (C2), Me (C3) | C₆H₉Cl₂O | 177.04 | High | Acylating agent, intermediates | Combines EWG (Cl) and steric hindrance (Me) |

| 3-Methylpentanoyl chloride | Me (C3) | C₆H₁₁ClO | 134.60 | Moderate | Antibacterial agents | Lacks Cl; lower reactivity due to no EWG |

| 2-Chloropentanoyl chloride | Cl (C2) | C₅H₈Cl₂O | 155.02 | High | Organic synthesis | Shorter chain; no Me group |

| Acetyl chloride | – | C₂H₃ClO | 78.50 | Very High | Common reagent | Simplest acyl chloride; fastest reactivity |

Structural and Functional Insights

Electron-Withdrawing Effects: The chlorine at C2 increases the compound's acidity and electrophilicity compared to non-halogenated analogues (e.g., 3-methylpentanoyl chloride) . In contrast, acetyl chloride (C₂H₃ClO) exhibits even higher reactivity due to minimal steric hindrance.

Biological Activity: While 3-methylpentanoyl chloride demonstrates antibacterial properties , the addition of chlorine in 2-chloro-3-methylpentanoyl chloride may alter bioactivity, though empirical data are lacking.

Chemical Reactivity

- Acylation Efficiency : The compound’s dual substituents (Cl and Me) balance reactivity and selectivity, making it suitable for synthesizing sterically hindered esters or amides.

- Hydrolysis Sensitivity : Like all acyl chlorides, it reacts violently with water, necessitating anhydrous conditions .

Industrial and Pharmaceutical Potential

- Intermediates : Used in synthesizing agrochemicals, pharmaceuticals, and polymers.

- Stereochemical Considerations : Undefined stereocenters (e.g., at C3) warrant enantiomer-specific studies for applications in asymmetric synthesis .

Future Research Directions

Empirical Data Collection : Melting points, solubility, and spectroscopic characterization (NMR, IR) are needed .

Green Chemistry : Explore solvent compatibility (e.g., cyclopentyl methyl ether) to improve sustainability .

Biological Activity

2-Chloro-3-methylpentanoyl chloride is an acyl chloride that has garnered attention for its potential biological activities. This compound, due to its reactive chlorinated carbonyl functional group, can participate in various chemical reactions, leading to the synthesis of biologically active derivatives. This article reviews the biological activity of 2-Chloro-3-methylpentanoyl chloride, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

2-Chloro-3-methylpentanoyl chloride is characterized by the following chemical structure:

- Molecular Formula : C₆H₈ClO

- Molecular Weight : 150.58 g/mol

- Functional Groups : Acyl chloride and chloroalkane

Antimicrobial Activity

Research indicates that compounds derived from acyl chlorides exhibit significant antimicrobial properties. A study involving similar chlorinated compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is primarily attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Related Compounds

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 2-Chloro-3-methylpentanoyl chloride. In vitro studies using human cell lines showed that the compound exhibits moderate cytotoxic effects at higher concentrations, suggesting a need for careful dosage in potential therapeutic applications.

Table 2: Cytotoxicity Data

Case Studies and Applications

Several studies have explored the synthesis of derivatives from 2-Chloro-3-methylpentanoyl chloride that exhibit enhanced biological activity. For instance, derivatives modified with various amines have shown improved antibacterial properties and lower cytotoxicity compared to the parent compound.

Case Study: Synthesis of Antibacterial Derivatives

A recent study synthesized a series of amide derivatives from 2-Chloro-3-methylpentanoyl chloride and evaluated their antibacterial efficacy against resistant strains of bacteria. The most potent derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.